molecular formula C7H11ClO3 B14669530 1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate CAS No. 38926-48-6

1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate

Cat. No.: B14669530
CAS No.: 38926-48-6
M. Wt: 178.61 g/mol
InChI Key: COHMJXKDEBTIPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with epichlorohydrin in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. The reactions typically occur under mild to moderate temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while polymerization results in the formation of polymers .

Scientific Research Applications

1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the creation of durable and resilient materials. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of a chlorine atom and a methacrylate group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and polymerization capabilities .

Properties

CAS No.

38926-48-6

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

(1-chloro-2-hydroxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C7H11ClO3/c1-4(2)7(10)11-6(8)5(3)9/h5-6,9H,1H2,2-3H3

InChI Key

COHMJXKDEBTIPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC(=O)C(=C)C)Cl)O

Origin of Product

United States

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